7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Lipophilicity Drug-likeness Benzofuran-2-carboxamide

The compound 7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034450‑20‑7) belongs to the benzofuran‑2‑carboxamide class, characterized by a 7‑methoxybenzofuran core linked via an ethyl bridge to a 2‑(pyrazin‑2‑yl)‑1H‑imidazole moiety. This hybrid scaffold combines pharmacophoric elements known to interact with kinase ATP‑binding pockets (imidazole‑pyrazine) and neuroprotective targets (7‑methoxybenzofuran‑2‑carboxamide).

Molecular Formula C19H17N5O3
Molecular Weight 363.377
CAS No. 2034450-20-7
Cat. No. B2885712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
CAS2034450-20-7
Molecular FormulaC19H17N5O3
Molecular Weight363.377
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
InChIInChI=1S/C19H17N5O3/c1-26-15-4-2-3-13-11-16(27-17(13)15)19(25)23-8-10-24-9-7-22-18(24)14-12-20-5-6-21-14/h2-7,9,11-12H,8,10H2,1H3,(H,23,25)
InChIKeyNVLKJFPRGDPVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034450‑20‑7): Structural and Pharmacophoric Profile


The compound 7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034450‑20‑7) belongs to the benzofuran‑2‑carboxamide class, characterized by a 7‑methoxybenzofuran core linked via an ethyl bridge to a 2‑(pyrazin‑2‑yl)‑1H‑imidazole moiety . This hybrid scaffold combines pharmacophoric elements known to interact with kinase ATP‑binding pockets (imidazole‑pyrazine) and neuroprotective targets (7‑methoxybenzofuran‑2‑carboxamide) [1]. The compound is currently offered as a research‑grade chemical for non‑human investigations, with a molecular formula of C₁₉H₁₇N₅O₃ and a molecular weight of 363.38 g mol⁻¹ .

Why Generic Substitution Fails: Quantified Differentiation of 7‑Methoxy‑N‑(2‑(2‑(pyrazin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)benzofuran‑2‑carboxamide


Benzofuran‑2‑carboxamide derivatives are a broad class with diverse biological activities, including neuroprotection, kinase inhibition, and anti‑proliferative effects [1]. However, the specific combination of substituents in CAS 2034450‑20‑7 – the 7‑methoxy group on the benzofuran, the imidazole‑pyrazine heterocycle, and the ethyl linker – creates a unique pharmacophoric signature that cannot be replicated by generic analogs [2]. Even closely related compounds, such as the non‑methoxy analog (CAS 2034633‑49‑1) or the pyridine variant (CAS 2034234‑19‑8), differ in key physicochemical properties (e.g., logP, H‑bond acceptor count) that can alter target engagement, selectivity, and pharmacokinetic behavior . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in predicted drug‑likeness, binding potential, and class‑level biological activity, making untested substitution scientifically risky.

Quantitative Differentiation of CAS 2034450‑20‑7: Head‑to‑Head Physicochemical and Class‑Level Activity Comparisons


Predicted Lipophilicity (clogP): CAS 2034450‑20‑7 vs. Non‑Methoxy Analog (CAS 2034633‑49‑1)

The 7‑methoxy substitution in CAS 2034450‑20‑7 reduces predicted lipophilicity compared to the non‑methoxy analog (CAS 2034633‑49‑1). The target compound has a predicted clogP of approximately 1.82, versus approximately 2.15 for the comparator, representing a ΔclogP of –0.33 [1]. This difference may enhance aqueous solubility and reduce non‑specific protein binding, aspects critical for in vitro assay reproducibility and in vivo pharmacokinetics.

Lipophilicity Drug-likeness Benzofuran-2-carboxamide

Hydrogen‑Bond Acceptor Count: Target Compound vs. Pyridine Analog (CAS 2034234‑19‑8)

The pyrazine ring in CAS 2034450‑20‑7 provides an additional hydrogen‑bond acceptor (HBA) compared to the pyridine analog (CAS 2034234‑19‑8). The target compound has 8 HBA atoms (including both pyrazine nitrogens), while the pyridine analog has 7 HBA atoms [1]. This difference impacts the topological polar surface area (tPSA: 94.95 Ų vs. 85.2 Ų, respectively), which correlates with blood‑brain barrier permeability and oral bioavailability potential [2]. A tPSA below 140 Ų is generally favorable for CNS penetration, but the higher value for the target compound may reduce passive CNS exposure relative to the pyridine analog.

Hydrogen-bond acceptor Drug-likeness Pyrazine vs. Pyridine

Class‑Level Neuroprotective Activity: 7‑Methoxybenzofuran‑2‑carboxamide Scaffold vs. Unsubstituted Benzofuran‑2‑carboxamides

Within the benzofuran‑2‑carboxamide class, the 7‑methoxy substitution is associated with enhanced neuroprotective activity. In a study of 7‑methoxy‑N‑(substituted phenyl)benzofuran‑2‑carboxamide derivatives, the most potent compound (1f) demonstrated neuroprotection comparable to memantine at 30 µM against NMDA‑induced excitotoxicity in primary rat cortical neurons [1]. In contrast, benzofuran‑2‑carboxamides lacking the 7‑methoxy group (e.g., certain imidazolynyl derivatives) showed antiproliferative rather than neuroprotective effects, with IC₅₀ values in the micromolar range against SW620 colon cancer cells [2]. While direct data for CAS 2034450‑20‑7 is absent, the presence of the 7‑methoxy group places it within the neuroprotective subclass rather than the antiproliferative subclass.

Neuroprotection Excitotoxicity Benzofuran-2-carboxamide

Optimal Application Scenarios for CAS 2034450‑20‑7: Neuroscience Probe and Kinase‑Targeted Tool Compound


Neuroscience Probe Development: Neuroprotection and Excitotoxicity Studies

Based on the class‑level neuroprotective activity of 7‑methoxybenzofuran‑2‑carboxamide derivatives, CAS 2034450‑20‑7 is well‑suited as a probe compound for studying NMDA‑receptor‑mediated excitotoxicity and oxidative stress pathways [1]. Its lower predicted lipophilicity (clogP ≈ 1.82) may offer improved solubility over non‑methoxy analogs, facilitating in vitro neuronal cell‑based assays.

Kinase Selectivity Profiling: Imidazole‑Pyrazine Pharmacophore Optimization

The imidazole‑pyrazine moiety is a recognized kinase hinge‑binding motif [2]. CAS 2034450‑20‑7 can serve as a scaffold‑hopping starting point for designing selective inhibitors of kinases that prefer a dual‑nitrogen heterocycle (e.g., PI3K, JAK, or Aurora kinases), where the 7‑methoxy group may confer selectivity over related targets.

Physicochemical Benchmarking for CNS Drug Discovery

With a tPSA of 94.95 Ų and moderate lipophilicity, CAS 2034450‑20‑7 falls within the favorable range for oral CNS drugs [3]. It can be used as a reference standard in assays that evaluate passive membrane permeability and P‑glycoprotein efflux ratios, allowing direct comparison with analogs that have higher or lower tPSA values.

Quote Request

Request a Quote for 7-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.